4-(Trifluoromethyl)phenylacetyl chloride
Overview
Description
4-(Trifluoromethyl)phenylacetyl chloride is a chemical compound with the molecular formula C9H6ClF3O. It has an average mass of 222.592 Da and a monoisotopic mass of 222.005920 Da . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is FC(F)(F)c1ccc(CC(Cl)=O)cc1 and its InChI is 1S/C9H6ClF3O/c10-8(14)5-6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 230.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C. Its enthalpy of vaporization is 46.7±3.0 kJ/mol and it has a flash point of 93.2±27.3 °C. The index of refraction is 1.468 and its molar refractivity is 45.7±0.3 cm3 .Scientific Research Applications
Chiral Separation of β-Blockers
4-(Trifluoromethyl)phenylacetyl chloride has been utilized in the chiral separation of β-blockers like atenolol and metoprolol. By derivatizing these β-blockers with (-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, researchers were able to achieve effective separation using gas chromatography. This process is significant for pharmaceutical applications, particularly in resolving isomers of drug compounds (Kim et al., 2001).
Synthesis of Peptides and Amino Acid Derivatives
Another application of related compounds, such as 4-Polystyryltriphenylmethyl Chloride, has been observed in the synthesis of peptides and amino acid derivatives. This usage underlines its potential in biochemistry and molecular biology, particularly in the synthesis of complex organic compounds (Barlos et al., 1988).
Synthesis and Characterization of Ketooximes
In the field of inorganic chemistry, this compound has been used in the synthesis of new ketooximes. This research highlights its role in developing new compounds and investigating their properties like magnetic susceptibility and infrared spectra, contributing to advancements in inorganic and coordination chemistry (Karipcin & Arabali, 2006).
Studies in Physical Organic Chemistry
The compound has also been studied in the context of physical organic chemistry. For instance, research involving the conversion of phenylacetyl chloride to phenylacetyl cation demonstrates its utility in understanding reaction mechanisms and the behavior of organic compounds under various conditions (Jarret et al., 1989).
Development of Polyamide Thin Film Composite Membranes
In materials science, derivatives of phenylacetyl chloride, such as biphenyl triacyl chloride, have been used to develop polyamide thin film composite membranes. These membranes are significant for applications like reverse osmosis, demonstrating the compound's importance in the development of new materials (Li et al., 2007).
Safety and Hazards
4-(Trifluoromethyl)phenylacetyl chloride is classified as a skin corrosive 1B and eye damage 1 substance, meaning it causes severe skin burns and eye damage. It may also cause respiratory irritation. Safety measures include not breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-8(14)5-6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMKUFMLPHQPFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564286 | |
Record name | [4-(Trifluoromethyl)phenyl]acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74426-51-0 | |
Record name | [4-(Trifluoromethyl)phenyl]acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(trifluoromethyl)phenyl]acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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